N-Boc-D-leucine N'-methoxy-N'-methylamide
Overview
Description
N-Boc-D-leucine N’-methoxy-N’-methylamide is a compound with the chemical formula C13H26N2O4. It is a derivative of D-leucine, an amino acid, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-D-leucine N’-methoxy-N’-methylamide can be synthesized through a series of chemical reactions. One common method involves the reaction of Boc-D-leucine with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as N-methylpiperidine. The reaction is typically carried out in a solvent like methylene chloride at low temperatures (around 2°C) to form the desired product .
Industrial Production Methods
In industrial settings, the preparation of N-Boc-D-leucine N’-methoxy-N’-methylamide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of solid acid catalysts in continuous flow reactors has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-D-leucine N’-methoxy-N’-methylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to alcohols or amines.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid are commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Boc-D-leucine N’-methoxy-N’-methylamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-D-leucine N’-methoxy-N’-methylamide involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to reveal the free amine group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
N-Boc-D-phenylglycine: Another Boc-protected amino acid derivative used in organic synthesis.
Boc-N-methyl-D-leucine: A similar compound with a methyl group on the nitrogen atom.
Boc-glycine N,O-dimethylhydroxamide: A Boc-protected glycine derivative used in peptide synthesis.
Uniqueness
N-Boc-D-leucine N’-methoxy-N’-methylamide is unique due to its specific structure, which combines the Boc protecting group with a methoxy and methylamide functionality. This combination provides stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXSZUARJIXLZ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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